
Methyl 2-mercapto-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-mercapto-5-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a mercapto group (-SH) attached to a benzene ring, with a methyl ester functional group (-COOCH3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-mercapto-5-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by thiolation to introduce the mercapto group. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents . The thiolation step can be achieved using thiourea or hydrogen sulfide under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and thiolation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-mercapto-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Amino derivatives (R-NH2).
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-mercapto-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which methyl 2-mercapto-5-nitrobenzoate exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The mercapto group can form disulfide bonds with proteins, affecting their structure and function. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-fluoro-5-nitrobenzoate: Similar structure but with a fluorine atom instead of a mercapto group.
2-Mercapto-5-methylbenzimidazole: Contains a benzimidazole ring instead of a benzene ring.
Mercaptobenzothiazole: Contains a thiazole ring and is used in rubber vulcanization.
Uniqueness
Methyl 2-mercapto-5-nitrobenzoate is unique due to the presence of both a nitro group and a mercapto group on the same benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H7NO4S |
|---|---|
Poids moléculaire |
213.21 g/mol |
Nom IUPAC |
methyl 5-nitro-2-sulfanylbenzoate |
InChI |
InChI=1S/C8H7NO4S/c1-13-8(10)6-4-5(9(11)12)2-3-7(6)14/h2-4,14H,1H3 |
Clé InChI |
IBMLRKDDAWIVNO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


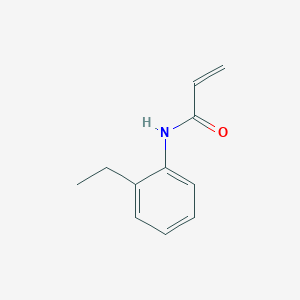
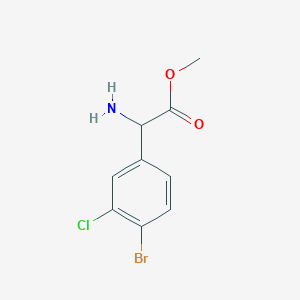
![Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate](/img/structure/B13555096.png)
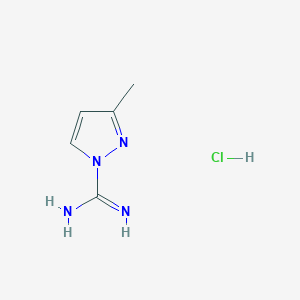
![methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13555099.png)
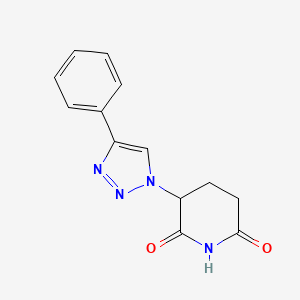
![4-[3-(Methoxycarbonyl)phenyl]butanoicacid](/img/structure/B13555111.png)
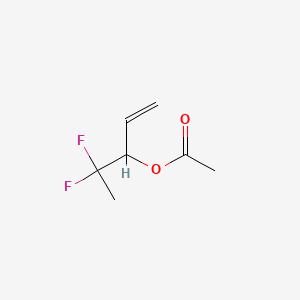

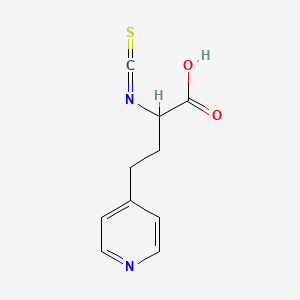

![rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13555149.png)

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carbonyl]-1,4-oxazepan-6-ol](/img/structure/B13555166.png)
